molecular formula C16H14N4O5 B8378907 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline

4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline

Cat. No.: B8378907
M. Wt: 342.31 g/mol
InChI Key: VUXAIUWBZFDCNG-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-nitroaniline is a useful research compound. Its molecular formula is C16H14N4O5 and its molecular weight is 342.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H14N4O5

Molecular Weight

342.31 g/mol

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxy-2-nitroaniline

InChI

InChI=1S/C16H14N4O5/c1-23-14-6-10-12(7-15(14)24-2)18-8-19-16(10)25-9-3-4-11(17)13(5-9)20(21)22/h3-8H,17H2,1-2H3

InChI Key

VUXAIUWBZFDCNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC(=C(C=C3)N)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-amino-3-nitrophenol (0.8 g, 5.34 mmol, 1.2 eq) in DMSO (3.8 mL, 5×) was treated with KOt-Bu (0.6 g, 5.34 mmol, 1.2 eq), and the mixture was stirred at RT for 2 h. The contents were treated with 4-chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol, 1.0 eq) and K2CO3 (0.33 g, 2.4 mmol, 0.53 eq) then heated at 110° C. for 16 h. The mixture was cooled to RT, diluted with EtOAc and washed with NaHCO3 (sat). To remove the emulsion, the mixture was filtered through Celite, then the organic layer was washed with brine, 1N NaOH, then brine again. The organic portion was dried with Na2SO4, filtered and evaporated to give the title compound as a brown solid. MS(MH+)=343.1; Calc'd 342.31 for C16H14N4O5.
Quantity
0.8 g
Type
reactant
Reaction Step One
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0.6 g
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reactant
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3.8 mL
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solvent
Reaction Step One
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1 g
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reactant
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0.33 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium hydride (60 wt%, 0.20 g) was added to dimethyl sulfoxide (15 ml), and the mixture was stirred at room temperature for 10 min. 4-Amino-3-nitrophenol (0.77 g) was added thereto, and the mixture was stirred at room temperature for 10 min. Next, 4-chloro-6,7-dimethoxyquinazoline (1.12 g) was added thereto, and the mixture was stirred at 100° C. for 3 hr. Water was added to the reaction solution, followed by extraction with chloroform. The chloroform layer was then washed with a 1 N aqueous sodium hydroxide solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and methanol was added to the residue to prepare a suspension. The precipitated crystal was collected by suction filtration to give the title compound (1.10 g, yield 64%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
64%

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